2-Hydrazinyl-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-6-9-4-2-1-3-8-5(4)10-6/h1-3H,7H2,(H2,8,9,10,11) |
InChI Key |
WUKWEYWXLWOFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)NN |
Origin of Product |
United States |
Structural Significance Within Heterocyclic Chemistry
The structural foundation of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine is the imidazo[4,5-b]pyridine core. This bicyclic system is a purine (B94841) isostere, where a carbon atom in the pyrimidine (B1678525) ring of purine is replaced by a nitrogen atom. This structural similarity to endogenous purines, which are fundamental components of nucleic acids and various coenzymes, makes the imidazo[4,5-b]pyridine scaffold a privileged structure in medicinal chemistry.
The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the amino acid histidine and is involved in numerous biological processes, including enzymatic catalysis and metal ion coordination. researchgate.net The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a constituent of essential biomolecules like NAD and NADP. The fusion of these two rings creates a planar, electron-rich system with a unique distribution of nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets.
The addition of a hydrazinyl (-NHNH2) group at the 2-position of the imidazo[4,5-b]pyridine scaffold is of particular synthetic importance. The hydrazinyl moiety is a potent nucleophile and can readily react with a wide range of electrophiles, serving as a versatile handle for the introduction of various functional groups and the construction of more complex heterocyclic systems. researchgate.net This structural feature is pivotal to the role of this compound as a building block in synthetic chemistry.
Role of the Imidazo 4,5 B Pyridine Scaffold in Advanced Chemical Synthesis
The imidazo[4,5-b]pyridine scaffold is a valuable building block in the synthesis of a diverse array of more complex molecules, including those with potential applications in pharmaceuticals, agrochemicals, and material science. researchgate.netnih.gov The development of efficient synthetic routes to this core structure and its derivatives is an active area of research.
One common strategy for the synthesis of the imidazo[4,5-b]pyridine skeleton involves the reaction of 2,3-diaminopyridine (B105623) with various reagents. mdpi.com More advanced and efficient methods have also been developed, such as tandem reactions that combine multiple synthetic steps into a single operation. For instance, a one-pot synthesis from 2-chloro-3-nitropyridine (B167233) has been reported, which involves a sequence of SNAr reaction, nitro group reduction, and heterocyclization. nih.govacs.org This approach offers a greener and more streamlined pathway to functionalized imidazo[4,5-b]pyridines. nih.govacs.org
Once the 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine is obtained, the hydrazinyl group serves as a key reactive site for further derivatization. It can be readily condensed with aldehydes, ketones, and other carbonyl-containing compounds to form hydrazones. researchgate.netnih.gov These hydrazones can then undergo cyclization reactions to generate a variety of new heterocyclic rings, such as pyrazoles, triazoles, and tetrazoles, fused or appended to the imidazo[4,5-b]pyridine core. researchgate.net The reactivity of the hydrazinyl group allows for the construction of a chemical library of diverse structures based on the central imidazo[4,5-b]pyridine scaffold.
Overview of Research Methodologies Applied to 2 Hydrazinyl 3h Imidazo 4,5 B Pyridine
Established Synthetic Routes for this compound Precursors
The preparation of this compound often involves the synthesis of key precursors, which are then converted to the final product.
A primary and well-established method for the synthesis of this compound involves the reaction of 2-mercapto-3H-imidazo[4,5-b]pyridine with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol, under reflux conditions. researchgate.net The progress of the reaction can be monitored by the disappearance of the thiol (-SH) group and the appearance of the hydrazinyl (-NHNH2) group, which can be confirmed using spectroscopic techniques like FT-IR and 1H-NMR. researchgate.net
This nucleophilic substitution reaction provides a direct pathway to the desired product. The lone pair of electrons on the nitrogen atom of hydrazine hydrate attacks the carbon atom bearing the thiol group, leading to the displacement of the thiol as a leaving group.
Alternative precursors can also be utilized for the synthesis of the imidazo[4,5-b]pyridine core. One such precursor is 2-chloro-3-nitropyridine (B167233). acs.org A highly efficient and environmentally friendly procedure involves a tandem reaction of 2-chloro-3-nitropyridine in a water-isopropanol (H2O-IPA) medium. acs.org This catalyst-free method offers advantages by avoiding the classical multi-step processes. acs.org
Another important precursor is 2-chloro-3-aminopyridine. Palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, followed by in situ cyclization and dehydration, provides a facile, one-pot synthesis of various substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method has proven effective for accessing a range of derivatives. organic-chemistry.org
The synthesis of 2-chloro-3,5-pyridinedicarboxaldehyde has also been reported, which can serve as a starting material for more complex imidazo[4,5-b]pyridine derivatives. google.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.
For instance, in the synthesis of 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines, a related heterocyclic system, a study found that using n-butanol as the solvent and sulfuric acid as a catalyst at reflux for 6 hours resulted in a quantitative yield of 95%. researchgate.net In contrast, carrying out the reaction at room temperature in the absence of a catalyst led to the formation of a different product. researchgate.net The choice of acid catalyst can also significantly impact the product distribution and yield. researchgate.net
In the palladium-catalyzed synthesis of imidazo[4,5-b]pyridines, the use of specific ligands like Me4tBu-XPhos and tert-butanol (B103910) as the solvent were found to be optimal, leading to high yields across various substrates. organic-chemistry.org
The following table summarizes the optimization of reaction conditions for a related synthesis:
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 2 | H2SO4 | AcOH | - | 50 |
| 3 | AcOH | i-PrOH | 7 | - |
| 4 | H2SO4 | n-BuOH | 3 | - |
| 5 | H2SO4 | n-BuOH | 6 | 95 |
| 6 | - | n-BuOH | 12 (RT) | - (spiro compound formed) |
| 9 | p-TSA | - | - | 61 (product 2a), 31 (product 3a) |
| 10 | HCl | - | 6 | 72 |
| Data adapted from a study on the synthesis of 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines. researchgate.net |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. eurjchem.commsu.runih.govnih.govucl.ac.be
The synthesis of various imidazo[4,5-b]pyridine derivatives has been successfully achieved using microwave irradiation. eurjchem.com For example, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine and its derivatives was accomplished with reduced reaction times and higher yields under microwave conditions. eurjchem.com In another study, the microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines provided an efficient route to 2-amino-1H-imidazoles, avoiding the need for strong acidic conditions. msu.ru The reactions were typically completed within 5-10 minutes at a ceiling temperature of 120 °C. msu.ru
The synthesis of dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidin-4-ones was also significantly improved by using microwave irradiation, with excellent yields (74-94%) obtained in just 2 minutes. nih.gov
Catalyst-Mediated Synthesis of Imidazo[4,5-b]pyridine Systems
Catalysts play a pivotal role in many synthetic routes to imidazo[4,5-b]pyridine systems, enabling transformations that would otherwise be difficult or inefficient.
Palladium catalysts are widely used for cross-coupling reactions to form the imidazo[4,5-b]pyridine core. organic-chemistry.org As mentioned earlier, the Pd-catalyzed coupling of 2-chloro-3-aminopyridines with amides is a versatile method. organic-chemistry.org
Copper catalysts have also been employed in the synthesis of related imidazopyridine structures. nih.gov For instance, copper(I) iodide (CuI) has been used to catalyze three-component domino reactions to produce imidazo[1,2-a]pyridines. nih.gov Heterogeneous catalysts, such as titania-supported copper chloride (CuCl2/nano TiO2), offer the advantages of being recyclable and environmentally friendly. nih.gov
Phosphoric acid has been demonstrated as an effective catalyst for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives in a green solvent like glycerol, resulting in excellent yields and short reaction times. researchgate.net
The following table lists some of the catalysts used in the synthesis of imidazo[4,5-b]pyridine and related systems:
| Catalyst | Type of Reaction | Reference |
| Palladium (Pd) | Amide Coupling | organic-chemistry.org |
| Copper(I) Iodide (CuI) | Domino Reaction | nih.gov |
| Titania-supported Copper Chloride (CuCl2/nano TiO2) | Heterogeneous Catalysis | nih.gov |
| Phosphoric Acid | One-pot, Three-component | researchgate.net |
Reactions at the Hydrazine Moiety
The hydrazine moiety (-NHNH2) attached to the C2 position of the imidazo[4,5-b]pyridine core is the primary site of reactivity. Its nucleophilic character drives reactions with various electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, as well as the construction of new heterocyclic rings.
Formation of Hydrazones and Schiff Bases
The terminal amino group of the hydrazine moiety readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form corresponding hydrazones, which are a subclass of Schiff bases. This reaction is typically carried out in a suitable solvent like ethanol.
For instance, the reaction of this compound with various aromatic aldehydes results in the formation of N-arylidene-N'-(3H-imidazo[4,5-b]pyridin-2-yl)hydrazines. eurjchem.com These reactions proceed through the nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. eurjchem.com
Table 1: Synthesis of Schiff Bases from this compound
| Reactant (Aromatic Aldehyde) | Product Name | Reaction Conditions | Reference |
|---|---|---|---|
| Benzaldehyde | N-benzylidene-N'-(3H-imidazo[4,5-b]pyridin-2-yl)hydrazine | Ethanol, Reflux | eurjchem.com |
| p-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-3H-imidazo[4,5-b]pyridin-2-yl)hydrazine | Ethanol, Reflux | eurjchem.com |
Cyclization Reactions with Dicarbonyl Compounds and Nitrous Acid
The hydrazine group is a key functional group for building new heterocyclic rings through cyclization reactions with bifunctional electrophiles like 1,3-dicarbonyl compounds.
When this compound is reacted with ethyl cyanoacetate (B8463686), it undergoes a cyclization reaction to yield the pyrazolone (B3327878) derivative 3-(3H-imidazo[4,5-b]pyridin-2-ylamino)-1H-pyrazol-5(4H)-one. eurjchem.com Similarly, reaction with acetylacetone (B45752) (a 1,3-diketone) in acetic acid leads to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3H-imidazo[4,5-b]pyridine. eurjchem.com These reactions involve initial hydrazone formation followed by an intramolecular cyclization and dehydration step. eurjchem.com
Furthermore, the reaction of arylhydrazines with nitrous acid (HNO₂) is a classic method for generating azides, which can subsequently cyclize. In the case of this compound, treatment with nitrous acid leads to the formation of an azide (B81097) intermediate that undergoes intramolecular cyclization to yield the fused ring system eurjchem.comnih.govnih.govtriazolo[4,3-a]imidazo[4,5-b]pyridine. eurjchem.comgoogle.com
Acylation and Sulfonamide Coupling Reactions
The nucleophilic hydrazine group can be readily acylated by reacting with acylating agents such as acid chlorides. The reaction of this compound with benzoyl chloride introduces a benzoyl group onto the hydrazine moiety, forming N-benzoyl-N'-(3H-imidazo[4,5-b]pyridin-2-yl)hydrazine. eurjchem.com This reaction is a direct method to create amide linkages. eurjchem.com
Information regarding sulfonamide coupling reactions involving this compound was not available in the consulted research.
Annulation Reactions for Fused Heterocyclic Systems
Annulation reactions involving the hydrazine group of this compound allow for the construction of new rings fused to the parent heterocycle, significantly expanding its structural diversity.
Pyrazoline Ring Formation
Pyrazolines, a class of five-membered heterocyclic compounds, can be synthesized from the reaction of hydrazines with α,β-unsaturated ketones. nih.gov Specifically, this compound reacts with benzalacetophenone through a condensation reaction followed by an intramolecular cyclization to afford the corresponding pyrazoline derivative, 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-3H-imidazo[4,5-b]pyridine. eurjchem.com This reaction sequence typically proceeds via a Michael-type addition of the hydrazine to the β-carbon of the enone, followed by cyclization and dehydration.
Table 2: Synthesis of Pyrazoline Derivative
| Reactant | Product Name | Reaction Conditions | Reference |
|---|---|---|---|
| Benzalacetophenone | 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-3H-imidazo[4,5-b]pyridine | Acetic Acid, Reflux | eurjchem.com |
Triazine Ring Formation
The synthesis of fused triazine rings is a significant area of heterocyclic chemistry. While the formation of various fused heterocycles from this compound is documented, the specific annulation to form a triazine ring system is detailed in the literature with some ambiguity. eurjchem.com Research describes a reaction with nitrous acid that leads to an intramolecular cyclization, resulting in the formation of a fused triazole system, specifically eurjchem.comnih.govnih.govtriazolo[4,3-a]imidazo[4,5-b]pyridine, rather than a triazine ring. eurjchem.com This transformation highlights the versatility of the hydrazine precursor in forming different fused nitrogen-containing heterocycles.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine, offering precise insights into the chemical environment of individual protons and carbon atoms.
¹H NMR spectroscopy is instrumental in identifying the number and types of protons within the this compound framework and its derivatives. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For the parent compound, signals corresponding to the imidazole (B134444) NH proton, the hydrazine (B178648) (NH and NH₂) protons, and the protons of the pyridine (B92270) ring are observed. researchgate.net In derivatives, these chemical shifts can be significantly altered by the presence of various substituents. For instance, in a series of derivatives, the imidazole NH proton appears as a singlet around δ 12.1-12.2 ppm. researchgate.net The protons of the pyridine ring typically appear as a multiplet in the aromatic region, for example, between δ 7.7-8.7 ppm. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in DMSO-d₆
| Compound/Proton | Imidazole NH | Hydrazine NH | Hydrazine NH₂ | Pyridine H | Aromatic H (substituent) | Other |
| Derivative 1 | 12.2 (s) | 9.4 (s) | 4.7 (d) | 7.7-8.7 (m) | - | - |
| Derivative 2 | 12.2 (s) | 7.2 (s) | 4.1 (s) | 6.0-7.0 (m) | - | 1.2 (s, OH), 5.0 (s, C=CH) |
| Derivative 3 | 12.1 (s) | - | - | 7.2-8.4 (m) | - | 3.9 (d, CH-CH), 5.4 (s, CH methine) |
Data sourced from a study on this compound derivatives. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of the atoms it is bonded to. For example, carbons in the aromatic pyridine and imidazole rings will have characteristic chemical shifts. In substituted derivatives, the signals for the carbon atoms of the pyridine and imidazole rings can be found in the range of δ 113-162 ppm. mdpi.comnih.govresearchgate.net The specific chemical shifts can help in determining the point of substitution on the heterocyclic core.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[4,5-b]pyridine Derivatives
| Carbon Atom | Chemical Shift (ppm) Range |
| C (Pyridine Ring) | 119.0 - 150.4 |
| C (Imidazole Ring) | 135.5 - 161.7 |
| C (Aromatic Substituent) | 127.5 - 138.5 |
Note: The chemical shifts are illustrative and can vary based on the specific derivative and solvent used. mdpi.comresearchgate.net
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structure elucidation. mdpi.combldpharm.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbon atoms. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu This is particularly useful for piecing together different fragments of the molecule and for determining the connectivity across quaternary carbons.
These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity of the atoms within the this compound scaffold and the precise location of substituents. researchgate.netyoutube.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds. For the parent compound, key vibrational modes include N-H stretching of the imidazole and hydrazine groups, C=N stretching within the heterocyclic rings, and C-N stretching. researchgate.netresearchgate.net The presence of a broad band in the region of 3100-3400 cm⁻¹ is typically indicative of N-H stretching. researchgate.net The C=N stretching vibrations are often observed around 1600-1650 cm⁻¹. researchgate.netresearchgate.net
Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) Range | Reference |
| N-H Stretching (Imidazole, Hydrazine) | 3137 - 3443 | researchgate.netresearchgate.net |
| C=N Stretching (Imidazo & Pyridine rings) | 1560 - 1653 | researchgate.netresearchgate.net |
| C=C Stretching (Aromatic) | ~1464 | researchgate.net |
| N-N Stretching | ~1489 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula for this compound and its derivatives. This is crucial for confirming the identity of a synthesized compound and distinguishing it from other compounds with the same nominal mass. For example, the calculated mass for a derivative can be compared to the experimentally found mass to confirm its composition. nih.gov
Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)
The assessment of purity is a critical step in the synthesis and characterization of chemical compounds, ensuring that the target molecule is free from starting materials, by-products, and other contaminants. For this compound, various chromatographic techniques are employed to verify its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions and routinely checking the purity of synthesized compounds. researchgate.net In the context of this compound and its derivatives, TLC is a fundamental method for an initial purity assessment. researchgate.net The technique involves spotting a small amount of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action.
The separation is based on the compound's affinity for the stationary and mobile phases. youtube.com More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds have higher Rf values. The purity of a sample of this compound can be qualitatively assessed by observing the number of spots on the developed TLC plate; a pure sample should ideally show a single spot.
Table 1: Typical TLC System for Purity Check of this compound
| Parameter | Description |
| Stationary Phase | Silica gel coated on a glass or aluminum plate. researchgate.net |
| Mobile Phase (Eluent) | A mixture of polar and non-polar solvents, such as ethyl acetate (B1210297) and petroleum ether. The ratio is optimized to achieve good separation. |
| Visualization | Typically under UV light (at 254 nm), as compounds with aromatic or conjugated systems absorb UV radiation and appear as dark spots. |
| Interpretation | The presence of a single spot indicates a high degree of purity. Multiple spots suggest the presence of impurities. The Rf value is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. |
High-Performance Liquid Chromatography (HPLC)
For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. primescholars.com HPLC offers higher resolution, sensitivity, and precision compared to TLC. youtube.com While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for analogous pyridine and heterocyclic amine derivatives provide a strong basis for developing a suitable analytical procedure. helixchrom.comresearchgate.net
The most common mode of HPLC for compounds of this nature is reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. primescholars.compensoft.net In this setup, polar compounds elute earlier, while non-polar compounds are retained longer. Given the polar nature of the hydrazine and imidazopyridine moieties, hydrophilic interaction chromatography (HILIC) could also be a complementary technique. chromatographyonline.com
An HPLC analysis provides a chromatogram, which is a plot of detector response versus time. A pure sample of this compound would yield a single major peak at a characteristic retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity determination, often expressed as a percentage area. The method can detect impurities at very low levels. pensoft.net
Table 2: Representative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Specification | Rationale/Details |
| Stationary Phase | C18 (Octadecylsilane) bonded silica, 5 µm particle size | Standard reversed-phase column suitable for a wide range of polar and non-polar compounds. researchgate.net |
| Column Dimensions | 4.6 x 150 mm | Common dimensions providing a good balance between resolution and analysis time. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution (e.g., starting with 5% B, increasing to 95% B) is often used to separate compounds with a range of polarities. The acid helps to protonate basic sites, improving peak shape. helixchrom.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. pensoft.net |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm | The imidazo[4,5-b]pyridine core possesses a strong UV chromophore, making UV detection highly suitable. A DAD allows for monitoring across multiple wavelengths. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.net |
| Injection Volume | 5-10 µL | Standard injection volume for analytical HPLC. |
The development of a stability-indicating HPLC method involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat) to ensure that any degradation products can be separated from the main compound peak, confirming the method's specificity. researchgate.net
Computational Chemistry and Theoretical Studies of Imidazo 4,5 B Pyridine Derivatives
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study imidazo[4,5-b]pyridine derivatives. mdpi.comresearch-nexus.net Researchers commonly use the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) or 6-31G++(d,p) to perform these calculations. research-nexus.nettandfonline.comtandfonline.com These theoretical models allow for the optimization of molecular geometries and the calculation of various electronic parameters.
DFT studies provide a detailed understanding of the electronic structure, revealing how electron density is distributed across the molecule. This is fundamental to predicting the molecule's reactivity, stability, and potential interaction sites. mdpi.com For instance, DFT calculations have been used to analyze the global and local reactivity of newly synthesized alkyl-substituted imidazo[4,5-b]pyridine derivatives, shedding light on how they might behave in different chemical environments. research-nexus.net Furthermore, theoretical calculations have been instrumental in elucidating structural parameters like bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. tandfonline.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net In imidazo[4,5-b]pyridine derivatives, the distribution of HOMO and LUMO orbitals is often spread across the fused ring system. For example, in some 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO is distributed over the entire phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole (B134444) portion. mdpi.com This distribution is crucial for predicting intramolecular charge transfer characteristics. mdpi.com
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Generic Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | -0.222 | -0.077 | 0.145 (au) | mdpi.com |
| N3-alkylated derivative | -0.225 | -0.081 | 0.144 (au) | mdpi.com |
| N4-alkylated derivative | -0.224 | -0.079 | 0.145 (au) | mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net
In MEP maps, regions of negative potential (typically colored red) correspond to sites that are prone to electrophilic attack, while regions of positive potential (colored blue) indicate sites susceptible to nucleophilic attack. nih.gov For imidazo[4,5-b]pyridine derivatives, MEP analyses consistently show that the most negative potential is localized around the nitrogen atoms of the heterocyclic rings, particularly the pyridine (B92270) nitrogen and the non-protonated imidazole nitrogen. mdpi.comresearchgate.net These sites represent the primary centers for electrophilic interactions, such as protonation and coordination with metal ions. mdpi.com The hydrogen atoms, especially those attached to the imidazole nitrogen, typically exhibit positive potential, making them susceptible to nucleophilic attack.
Prototropic Isomerization Pathways and Energetics
Tautomerism, specifically prototropic isomerization, is a significant phenomenon in imidazo[4,5-b]pyridine chemistry. researchgate.net The parent compound can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the imidazole ring. The most common forms are the 1H, 3H, and 4H tautomers.
DFT calculations are employed to determine the optimized geometries and relative energies of these tautomers, thereby predicting the most stable form. researchgate.net Studies on related systems have shown that the relative stability can be influenced by substituents and the solvent environment. researchgate.net For many imidazo[4,5-b]pyridine derivatives, computational analyses have been used to explain the regioselectivity of reactions like alkylation, where different nitrogen atoms (N1, N3, or N4) can be targeted. mdpi.com For example, in the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, theoretical results on the stability of the resulting N3 and N4 alkylated regioisomers were in good agreement with experimental findings. mdpi.com
Global and Local Chemical Reactivity Descriptors
To quantify the reactivity of imidazo[4,5-b]pyridine derivatives more precisely, a range of global and local chemical reactivity descriptors derived from DFT are calculated. These descriptors provide a comprehensive view of the molecule's stability and reactivity. scirp.org
Global descriptors apply to the molecule as a whole. Key global reactivity indices include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive. irjweb.com
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. A high electrophilicity index indicates a good electrophile. irjweb.commdpi.com
Local descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
| Descriptor | Value | Reference |
|---|---|---|
| Chemical Hardness (η) | 2.2449 eV | irjweb.com |
| Electronegativity (χ) | 4.0531 eV | irjweb.com |
| Electrophilicity Index (ω) | 3.6548 eV | irjweb.com |
| Chemical Potential (μ) | -4.0531 eV | irjweb.com |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. lookchem.comresearchgate.net By partitioning the crystal electron density, it generates a unique surface for each molecule. This surface can be mapped with various properties to highlight different types of close contacts between neighboring molecules.
The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. lookchem.com For various substituted imidazo[4,5-b]pyridine derivatives, Hirshfeld analysis reveals the dominant role of specific interactions in stabilizing the crystal packing. tandfonline.comnih.gov Commonly observed interactions include:
H···H contacts: Often the most abundant type of interaction due to the high prevalence of hydrogen atoms on the molecular surface. nih.govnih.gov
C···H/H···C contacts: Indicative of C–H···π interactions, which contribute to the stability of the crystal packing. nih.gov
N···H/H···N contacts: Representing classical hydrogen bonds, which are crucial directional forces in the crystal structure. nih.gov
Halogen contacts (e.g., H···Br, C···Br): Significant in derivatives containing halogen substituents. nih.govnih.gov
π–π stacking: Interactions between aromatic rings, which are also identified and quantified through this analysis. nih.gov
| Interaction Type | Contribution for Derivative 1 (%) | Contribution for Derivative 2 (%) | Reference |
|---|---|---|---|
| H···H | 35.9 | 48.1 | nih.govnih.gov |
| H···Cl/Cl···H | 15.0 | - | nih.gov |
| H···C/C···H | 12.4 | - | nih.gov |
| H···Br/Br···H | 10.8 | 15.0 | nih.govnih.gov |
| H···N/N···H | 7.5 | - | nih.gov |
| H···O/O···H | - | 12.8 | nih.gov |
| C···C | 5.5 | - | nih.gov |
| C···N/N···C | 4.0 | - | nih.gov |
Derivative 1: 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov Derivative 2: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. nih.gov
Structure Activity Relationship Sar Methodologies and Molecular Interaction Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the imidazo[4,5-b]pyridine scaffold, several 3D-QSAR approaches have been employed to guide the development of potent inhibitors for various biological targets, such as Aurora kinases. mdpi.com
One comprehensive study on a series of 65 imidazo[4,5-b]pyridine derivatives as Aurora kinase A inhibitors established and validated several QSAR models. mdpi.com The dataset was divided into a training set to build the models and a test set to evaluate their predictive power. The biological activity (IC50) was converted to pIC50 values for the analysis. mdpi.com
| QSAR Method | q² (Cross-validation) | r² (Non-cross-validation) | r²pred (External validation) |
| HQSAR | 0.892 | 0.948 | 0.814 |
| CoMFA | 0.866 | 0.983 | 0.829 |
| CoMSIA | 0.877 | 0.995 | 0.758 |
| Topomer CoMFA | 0.905 | 0.971 | 0.855 |
This table presents the statistical results from a QSAR study on 65 imidazo[4,5-b]pyridine derivatives, demonstrating the predictive power of various models. mdpi.com
CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a study of sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, a robust CoMFA model was developed. nih.gov The model yielded a cross-validated correlation coefficient (q²) of 0.774 and a non-cross-validated correlation coefficient (r²) of 0.975. nih.gov The predictive ability of the model was confirmed with an external test set, resulting in a predictive r² (r²pred) of 0.933. nih.gov The generated CoMFA contour maps provide a visual representation of where steric bulk and specific electrostatic charges are favorable or unfavorable for activity, thus guiding the modification of the imidazo[4,5-b]pyridine scaffold. nih.gov
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. nih.gov For the same set of sixty imidazo[4,5-b]pyridine derivatives, the CoMSIA model showed strong statistical significance with a q² of 0.800 and an r² of 0.977. nih.gov Its predictive power was also high, with an r²pred of 0.959. nih.gov CoMSIA contour maps offer a more detailed guide for drug design by indicating the specific physicochemical properties that need to be modified at different positions on the molecule to enhance biological activity. researchgate.net
HQSAR is a 2D-QSAR method that does not require molecular alignment or 3D structures. It uses molecular fragments (holograms) to correlate structure with activity. mdpi.com For the series of 65 imidazo[4,5-b]pyridine derivatives, the HQSAR model demonstrated excellent predictive capability, with a q² of 0.892 and an r² of 0.948. mdpi.com The external validation confirmed its robustness with an r²pred of 0.814. mdpi.com This method is particularly useful for its speed and its ability to identify key structural fragments that contribute positively or negatively to the biological activity. mdpi.com
Topomer CoMFA is a fragment-based 3D-QSAR method that combines the strengths of both 2D and 3D approaches. It provides the predictability of CoMFA without the need for manual alignment. A study on imidazo[4,5-b]pyridine derivatives showed that the Topomer CoMFA model had the highest predictive power among the tested methods, with a q² of 0.905 and an r²pred of 0.855. mdpi.com
Another method, RASMS (Random Sampling Analysis on Molecular Surface), has also been applied to imidazo[4,5-b]pyridine derivatives to develop QSAR models. This method uses descriptors sampled from the molecular surface to build a multiple linear regression (MLR) model. A study using RASMS on 65 imidazo[4,5-b]pyridine derivatives yielded a model with good estimation stability (Q²cv = 0.737) and predictive capability (r²test = 0.775). researchgate.net
Ligand-Based and Receptor-Based Molecular Design Principles
Both ligand-based and receptor-based approaches are fundamental to the design of novel imidazo[4,5-b]pyridine derivatives.
Ligand-based design is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target. The QSAR models discussed above (CoMFA, CoMSIA, HQSAR) are prime examples of ligand-based methods. They use a set of active and inactive molecules to build a model that predicts the activity of new, untested compounds. mdpi.comnih.gov
Receptor-based design , on the other hand, is utilized when the 3D structure of the target protein is available. This approach involves studying the binding site of the receptor and designing molecules that fit and interact favorably with it. Molecular docking is the most common receptor-based design technique. nih.govmdpi.com
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking simulations are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of imidazo[4,5-b]pyridine derivatives within the active site of their target proteins.
For instance, a molecular docking study was performed on newly designed imidazo[4,5-b]pyridine derivatives to investigate their binding mode in the active site of Cyclin-Dependent Kinase 9 (CDK9). nih.gov The study revealed that the most active compounds showed a superior binding affinity compared to the natural ligand. The docking results illustrated key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the inhibitory activity of these compounds. nih.gov Similarly, docking studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have helped to elucidate the binding structures and identify key structural requirements for potent activity. nih.gov These simulations provide a rational basis for the structure-activity relationships observed in the QSAR models and guide the design of new analogs with improved potency. nih.govnih.gov
Identification of Key Structural Requirements for Targeted Interactions
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies have revealed several key requirements for achieving potent and selective interactions with specific biological targets.
For antiproliferative activity , the substitution pattern is critical. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the introduction of amino side chains and the specific location of the nitrogen atom within the pyridine (B92270) ring significantly influence their effectiveness against cancer cells. irb.hr Specifically, regioisomers with amino side chains at position 2 of the core structure show a marked enhancement in activity. irb.hr Furthermore, modifying the 2-phenyl-imidazo[4,5-b]pyridine scaffold with amidino groups has yielded compounds with potent, sub-micromolar inhibitory concentrations against colon carcinoma cell lines. mdpi.comnih.gov The presence of a bromine atom on the pyridine ring has also been shown to markedly increase antiproliferative effects. nih.gov
In the context of kinase inhibition , a major target in oncology, substitutions at both the C2 and C7 positions of the imidazo[4,5-b]pyridine scaffold are important. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl group at the C7 position led to compounds that inhibit a range of kinases, including Aurora-A. nih.gov
For antimicrobial applications , modifications to a 2-(substituted-phenyl) group have resulted in compounds with promising activity. Certain derivatives have demonstrated low minimum inhibitory concentration (MIC) values (4-8 µg/mL) against various bacterial and fungal strains. nih.gov
| Target Activity | Key Structural Feature | Observed Effect | Reference |
|---|---|---|---|
| Antiproliferative (Colon Cancer) | Unsubstituted or 2-imidazolinyl amidino group on a 2-phenyl ring | Potent and selective activity in sub-micromolar ranges (IC50 0.4 and 0.7 µM). | mdpi.comnih.gov |
| Antiproliferative | Bromine substitution on the pyridine ring | Markedly increased activity. | nih.gov |
| Antiproliferative | Amino side chains on a tetracyclic core, especially at position 2 | Enhanced activity, with some compounds showing IC50 values in the nanomolar range (0.3 – 0.9 µM). | irb.hr |
| Kinase Inhibition (Aurora-A) | 1-benzyl-1H-pyrazol-4-yl moiety at C7 position | Inhibition of a range of kinases. | nih.gov |
| Antimicrobial | Specific substitutions on a 2-phenyl ring | Promising activity with low MIC values (4-8 µg/mL). | nih.gov |
Design of Novel Analogues with Predicted Improved Binding Affinities
The design of new analogues of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine is centered on leveraging its reactive hydrazinyl group and the established SAR of the core scaffold. The hydrazinyl moiety is a potent nucleophile, enabling reactions with a variety of compounds to generate a library of new derivatives. researchgate.net
One primary strategy involves reacting this compound with reagents like acetylacetone (B45752), ethyl cyanoacetate (B8463686), and various acid chlorides to synthesize new heterocyclic systems such as pyrazolines, triazines, triazoles, and tetrazoles attached to the core scaffold. researchgate.net This approach allows for the systematic exploration of how different appended ring systems influence biological activity.
Rational drug design principles are also employed to create analogues with enhanced potency and selectivity. For instance, new imidazo[4,5-b]pyridine derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. nih.gov These design efforts often utilize the imidazo[4,5-b]pyridine core as a bioisostere for the natural purine (B94841) scaffold to improve physicochemical and biological properties. researchgate.net By synthesizing a focused library of compounds with diverse substituents at key positions, researchers can identify molecules with optimized interactions and improved therapeutic potential. nih.govosi.lv
| Reactant | Resulting Derivative Class | Potential Application | Reference |
|---|---|---|---|
| Benzalacetophenone | Pyrazoline | Antimicrobial, Anticancer | researchgate.net |
| Ethyl Cyanoacetate | Pyrazolone (B3327878) | Anti-inflammatory, Analgesic | researchgate.net |
| Formic Acid | Triazolo[4,5-b]pyridine | Antifungal, Antiviral | researchgate.net |
| Aromatic Acid Chlorides | Substituted Tetrazoles | Antihypertensive, Antiallergic | researchgate.net |
Mechanistic Insights from Computational and Experimental Correlation
The integration of computational modeling with experimental data provides deep mechanistic insights into how imidazo[4,5-b]pyridine derivatives interact with their biological targets. Molecular docking and quantitative structure-activity relationship (3D-QSAR) studies are pivotal in this process.
Molecular Docking simulations are widely used to predict the binding modes and affinities of these compounds within the active sites of target proteins. For a series of imidazo[4,5-b]pyridine derivatives designed as CDK9 inhibitors, docking studies successfully illustrated how the most active compounds bind, revealing superior affinity compared to the natural ligand. nih.gov Similarly, when analogues were co-crystallized with the Aurora-A kinase, the data revealed distinct binding modes depending on the substituent, providing a structural basis for their activity and guiding future design to enhance selectivity. nih.gov For antimicrobial derivatives, docking was used to confirm that the designed analogues formed key interactions with the amino acids of the target enzyme, dihydrofolate-reductase (DHFR). nih.gov
3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on imidazo[4,5-b]pyridine derivatives to identify the key structural requirements for activity. For Aurora A kinase inhibitors, these models generated 3D contour maps that highlighted regions where steric, electrostatic, and hydrophobic properties should be modified to improve potency. nih.gov This computational guidance led to the proposal of new analogues with predicted, significantly improved potencies. nih.gov
Density Functional Theory (DFT) calculations are also employed to understand the electronic properties of these molecules. By calculating the HOMO-LUMO energy gap and mapping the molecular electrostatic potential, researchers can investigate the molecule's reactivity, stability, and the likely sites for nucleophilic or electrophilic attack, correlating these electronic features with observed biological activity. nih.govuctm.edu
| Compound Class / Target | Computational Method | Key Computational Insight | Experimental Correlation | Reference |
|---|---|---|---|---|
| CDK9 Inhibitors | Molecular Docking | Identified binding modes and superior affinity in the CDK9 active site. | Compounds showed significant anticancer activity and potent CDK9 inhibition (IC50 = 0.63-1.32 µM). | nih.gov |
| Aurora A Kinase Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Generated 3D contour maps identifying key structural requirements for activity. | The models showed high predictive power for the inhibitory activity of the derivatives. | nih.gov |
| Aurora A Kinase Inhibitors | X-ray Co-crystallography | Revealed distinct binding orientations of ligands based on N-substituents on the pyrazole (B372694) ring. | Provided a structural rationale for observed kinase inhibition profiles and options for designing more selective compounds. | nih.gov |
| Antimicrobial Agents (DHFR) | Molecular Docking & DFT | Predicted numerous important interactions with active site amino acids and identified molecular reactive sites. | The most promising docked compounds showed in vitro antibacterial activity. | nih.gov |
Synthetic Utility of 2 Hydrazinyl 3h Imidazo 4,5 B Pyridine As a Precursor
Role in Heterocyclic Ring System Assembly
The presence of the reactive hydrazinyl group (-NHNH2) in 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine makes it a key building block for the assembly of various heterocyclic ring systems. This is primarily achieved through condensation reactions with compounds containing two electrophilic centers. The binucleophilic nature of the hydrazinyl moiety enables it to react with dicarbonyl compounds or their equivalents to form new heterocyclic rings.
For instance, its reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) and ethyl cyanoacetate (B8463686), leads to the formation of pyrazole (B372694) and pyrazolone (B3327878) derivatives, respectively. researchgate.netresearchgate.net The reaction with acetylacetone yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3H-imidazo[4,5-b]pyridine, while the reaction with ethyl cyanoacetate results in the formation of a pyrazolone derivative. researchgate.net These reactions typically proceed through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to furnish the final heterocyclic product.
Furthermore, this compound can be utilized in the synthesis of fused heterocyclic systems. For example, its reaction with nitrous acid can produce tetrazole derivatives. researchgate.net Additionally, it serves as a precursor for the synthesis of triazolo[4,5-b]pyridine derivatives. researchgate.net These transformations highlight the versatility of this compound in generating a diverse array of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
| Reactant | Resulting Heterocyclic System | Reference |
|---|---|---|
| Acetylacetone | Pyrazole | researchgate.net |
| Ethyl Cyanoacetate | Pyrazolone | researchgate.net |
| Nitrous Acid | Tetrazole | researchgate.net |
| Formic Acid | Triazolo[4,5-b]pyridine | researchgate.net |
Application in Diversified Molecular Library Synthesis
The ability of this compound to readily react with a wide range of building blocks makes it an ideal scaffold for the synthesis of diversified molecular libraries. These libraries, comprising a multitude of structurally related compounds, are crucial in the drug discovery process for the identification of new bioactive molecules. The concept of privileged scaffolds, of which the imidazo[4,5-b]pyridine core can be considered a part, is central to this approach. nih.gov
The hydrazinyl group can be acylated with various carboxylic acids or their derivatives to produce a library of N-acylhydrazide compounds. These intermediates can then be cyclized under different conditions to generate fused triazole rings. researchgate.netsemanticscholar.org For example, a modified Mitsunobu reaction has been employed for the mild and efficient synthesis of researchgate.netresearchgate.netsemanticscholar.orgtriazolo[4,3-a]pyridine heterocyclic systems from acylated 2-hydrazinopyridines. researchgate.netsemanticscholar.org This method is compatible with a variety of functional groups, allowing for the generation of a diverse set of molecules. researchgate.netsemanticscholar.org
Moreover, the reaction of this compound with a collection of different aldehydes and ketones can produce a library of hydrazone derivatives. These hydrazones can either be final products themselves or serve as intermediates for further transformations, leading to the creation of pyrazoline and other heterocyclic derivatives. researchgate.net The versatility of these reactions allows for the systematic modification of the peripheral substituents on the heterocyclic core, which is essential for establishing structure-activity relationships (SAR) in medicinal chemistry.
| Reaction Type | Library Type | Potential Heterocyclic Core | Reference |
|---|---|---|---|
| Acylation followed by cyclization | Acyl-hydrazides | Fused Triazoles | researchgate.netsemanticscholar.org |
| Condensation with aldehydes/ketones | Hydrazones | Pyrazolines | researchgate.net |
Strategic Building Block for Complex Polycyclic Scaffolds
Beyond the synthesis of simple and fused heterocycles, this compound is a strategic building block for the construction of more complex, polycyclic molecular architectures. The imidazo[4,5-b]pyridine core itself is a key feature in many biologically active compounds, and the hydrazinyl group provides a reactive handle to elaborate this core into larger, multi-ring systems. eurjchem.comnih.gov
The synthesis of pyrimido[2,1-f] researchgate.netresearchgate.netsemanticscholar.orgtriazines represents a clear example of this application. In a multi-step synthesis, amino derivatives of thieno[2,3-b]pyridines can be cyclized in the presence of hydrazine (B178648) hydrate (B1144303) to form aminomethyl derivatives of thieno[3,2-d]pyrimidines. nih.gov These intermediates can then undergo further cyclization to yield complex polycyclic systems, such as pyrido[3''',2'':4'',5'']thieno[3',2':4,5]pyrimido[2,1-f] researchgate.netresearchgate.netsemanticscholar.orgtriazines. nih.gov This strategy demonstrates how the hydrazinyl moiety can be instrumental in stitching together multiple heterocyclic rings to create novel and unique molecular frameworks.
Another approach involves the condensation of imidazo[4,5-e]triazinethiones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl azodicarboxylate (DEAD), which can lead to the formation of imidazo[4,5-e]thiazolo[3,2-b]triazines. nih.gov These linearly fused systems can then be rearranged into isomeric angularly fused imidazo[4,5-e]thiazolo[2,3-c]triazines, showcasing the potential for skeletal diversity. nih.gov These examples underscore the strategic importance of hydrazine-containing heterocyclic precursors in the development of new and complex chemical entities with potential applications in various fields of chemistry.
| Starting Material/Intermediate | Resulting Polycyclic Scaffold | Key Transformation | Reference |
|---|---|---|---|
| Aminomethyl derivatives of thieno[3,2-d]pyrimidines | Pyrido[3''',2'':4'',5'']thieno[3',2':4,5]pyrimido[2,1-f] researchgate.netresearchgate.netsemanticscholar.orgtriazines | Cyclization with hydrazine hydrate | nih.gov |
| Imidazo[4,5-e]triazinethiones | Imidazo[4,5-e]thiazolo[3,2-b]triazines and Imidazo[4,5-e]thiazolo[2,3-c]triazines | Condensation and rearrangement | nih.gov |
Future Perspectives and Advanced Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry continually strives for greater efficiency, safety, and environmental compatibility. For 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine, future research will undoubtedly focus on developing novel and sustainable synthetic routes. The current synthesis involves the reaction of 2-mercapto-3H-imidazo[4,5-b]pyridine with hydrazine (B178648) hydrate (B1144303), a process that, while effective, may be improved upon by exploring greener alternatives. researchgate.net
Future synthetic strategies are likely to embrace the principles of green chemistry. This includes the exploration of catalyst-free and solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of environmentally benign solvents like water or glycerol. acs.orgeurjchem.comresearchgate.net For instance, a tandem synthesis of the imidazo[4,5-b]pyridine core has been successfully achieved in a water-isopropanol medium, highlighting the potential for aqueous synthetic routes. acs.org
Furthermore, the adoption of flow chemistry represents a significant leap forward in the sustainable production of heterocyclic compounds, including hydrazine derivatives. rsc.orgmdpi.commit.edu Continuous flow processes offer enhanced safety, particularly when dealing with potentially hazardous reagents like hydrazine, improved reaction control, and easier scalability. Future research could focus on adapting the synthesis of this compound to a continuous flow system, potentially leading to a more efficient and safer manufacturing process. A practical flow synthesis of hydrazine derivatives has already been demonstrated, suggesting the feasibility of this approach. rsc.org
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. For this compound, these computational tools can accelerate the design and discovery of new derivatives with tailored properties. In-silico docking studies have already been employed to investigate the binding interactions of imidazo[4,5-b]pyridine derivatives with biological targets, demonstrating the potential of computational approaches in this area. nih.govnih.gov
Future research will likely involve the use of more sophisticated AI and ML models for a variety of applications. These include:
De Novo Design: Generating novel molecular structures based on the this compound scaffold with optimized properties for specific applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of derivatives with their chemical reactivity or biological activity.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, a crucial step in the early stages of drug discovery.
By leveraging the power of AI and ML, researchers can efficiently screen vast virtual libraries of compounds derived from this compound, prioritizing the synthesis of candidates with the highest potential for desired applications.
Exploration of New Reaction Chemistries and Transformations
The hydrazinyl group in this compound is a versatile functional handle that opens the door to a wide array of chemical transformations. Research has already shown that this compound can be used as a precursor for the synthesis of various other heterocyclic systems, including pyrazoline, triazine, triazole, and tetrazole derivatives. researchgate.net
Future explorations in this area will likely focus on expanding the repertoire of reactions involving the hydrazinyl moiety. This could include the development of novel cyclization reactions to construct more complex fused heterocyclic systems. The reaction of this compound with various electrophiles presents a rich field for investigation, with the potential to yield a diverse library of new chemical entities.
The following table summarizes some of the known reactions of this compound, providing a foundation for future investigations into its chemical transformations.
| Reagent | Resulting Moiety | Reference |
| Aromatic Aldehydes | Hydrazone Derivatives | researchgate.net |
| Benzil | Pyridazinone Derivative | researchgate.net |
| Ethyl Cyanoacetate (B8463686) | Pyrazolone (B3327878) Derivative | researchgate.net |
| Acetylacetone (B45752) | Pyrazole (B372694) Derivative | researchgate.net |
| Formic Acid | Triazolo[4,3-b]imidazo[4,5-b]pyridine | researchgate.net |
| Benzoyl Chloride | Hydrazide Derivative | researchgate.net |
| Benzalacetophenone | Pyrazoline Derivative | researchgate.net |
| Glucose | Hydrazone Derivative | researchgate.net |
| Aromatic Acid Chlorides / Sodium Azide (B81097) | Tetrazole Derivatives | researchgate.net |
This table is based on the research by Nisreen Kais Abood (2015). researchgate.net
Furthermore, the functionalization of the imidazo[4,5-b]pyridine core itself, in addition to the transformations of the hydrazinyl group, will be a key area of research. This could involve C-H activation and other modern synthetic methods to introduce a variety of substituents onto the heterocyclic ring system, further expanding the chemical space accessible from this versatile starting material. nih.govmdpi.comorganic-chemistry.org
Advanced Spectroscopic and Analytical Methodologies for Characterization
A thorough understanding of the structure and properties of this compound and its derivatives is contingent upon the use of advanced analytical techniques. While standard methods such as FT-IR and 1H-NMR have been used for basic characterization, future research will benefit from the application of more sophisticated spectroscopic and analytical methodologies. researchgate.net
The characterization of novel derivatives will be enhanced by the routine use of:
High-Resolution Mass Spectrometry (HRMS): To provide accurate mass measurements for unequivocal confirmation of elemental composition. acs.org
Multinuclear and 2D NMR Spectroscopy: Techniques such as 13C-NMR, HSQC, HMBC, and NOESY will be crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives, and for elucidating stereochemistry and tautomeric forms. acs.orgnih.govnih.gov
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule and its derivatives, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. nih.gov
The potential for tautomerism in the this compound system, involving both the imidazo[4,5-b]pyridine core and the hydrazinyl substituent, warrants detailed investigation using a combination of these advanced spectroscopic techniques and computational methods.
Deepening Mechanistic Understanding of Key Reactions and Molecular Interactions
A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing reaction conditions and predicting the formation of new products. The synthesis of the core imidazo[4,5-b]pyridine ring system is known to proceed through pathways such as reductive cyclization. mdpi.com The formation of this compound from its 2-mercapto precursor is a nucleophilic substitution reaction, and its subsequent conversions into other heterocycles involve condensation and cyclization steps. researchgate.net
Future research should aim to provide a more detailed mechanistic picture through a combination of experimental and computational approaches. This includes:
Kinetic Studies: To determine the rate laws and activation parameters for key reactions, providing insights into the reaction pathways.
Isolation and Characterization of Intermediates: To experimentally verify the proposed reaction mechanisms.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions. nih.govresearchgate.net
Computational studies will also be invaluable in understanding the non-covalent interactions that govern the molecular recognition properties of this compound and its derivatives. A deeper understanding of its tautomeric equilibria and protonation states will be crucial for predicting its behavior in different chemical and biological environments.
Q & A
Q. What are the standard synthetic methodologies for preparing 2-hydrazinyl-3H-imidazo[4,5-b]pyridine and its derivatives?
The synthesis typically involves condensation reactions between pyridine derivatives and hydrazine-containing precursors. For example:
- Condensation with aldehydes : Pyridine aldehydes react with hydrazine derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the imidazo[4,5-b]pyridine core .
- Microwave-assisted synthesis : This method reduces reaction time (e.g., from 24 hours to 30 minutes) while improving yields by 15–20% compared to conventional heating .
- Catalytic systems : Ceric ammonium nitrate (CAN) and H₂O₂ are effective catalysts for cyclization steps, achieving yields >75% in benzannulation reactions .
Q. How can solubility challenges of this compound derivatives be addressed in biological assays?
- Stock solutions : Dissolve the compound in DMSO or DMF (solubility: 10–30 mg/mL) and dilute with aqueous buffers (e.g., PBS) to minimize organic solvent content (<1% v/v) .
- Buffer compatibility : Sparing solubility in PBS (0.25 mg/mL) necessitates pre-dissolution in DMF followed by dilution (1:1 DMF:PBS), achieving ~0.5 mg/mL solubility .
- Stability : Aqueous solutions should be used within 24 hours to prevent precipitation or degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of imidazo[4,5-b]pyridine derivatives?
- Antifungal activity : Methyl or ethyl substitutions at the 5- or 7-positions enhance fungicidal activity by 3–5-fold compared to unsubstituted analogs, as shown in Journal of Heterocyclic Chemistry studies .
- Antiviral activity : Bromine at the 7-position (e.g., 7-bromo derivatives) improves selectivity against varicella-zoster virus (EC₅₀ = 61.70 μM), while phenyl groups at the 2-position reduce efficacy .
- Enzyme inhibition : 2-Phenyl derivatives with methoxy groups exhibit >200-fold selectivity for inducible nitric oxide synthase (iNOS) over endothelial/neuronal isoforms, attributed to steric and electronic interactions with the catalytic site .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound derivatives?
- DFT calculations : Used to analyze vibrational energy levels, potential energy distribution, and prototropic equilibria (e.g., identifying dominant tautomers in solution) .
- AM1 semi-empirical models : Predict hydrogen-bonding interactions and pKa values for protonation/deprotonation events, aligning with experimental UV-Vis and fluorescence data .
- Molecular docking : Validates interactions with biological targets (e.g., iNOS), revealing binding affinities correlated with IC₅₀ values .
Q. How can contradictory data on biological activity across similar derivatives be resolved?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogens, alkyl chains) to isolate electronic vs. steric effects. For example, 5-methoxy derivatives show 40% higher antifungal activity than 6-methoxy analogs due to improved hydrophobic interactions .
- Experimental validation : Replicate assays under standardized conditions (e.g., fixed l-arginine concentrations for iNOS inhibition studies to avoid false negatives from substrate competition) .
- Meta-analysis : Compare data across studies using metrics like ligand efficiency (e.g., potency per molecular weight) to prioritize lead compounds .
Methodological Tables
Q. Table 1. Solubility and Stability of this compound Derivatives
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| DMSO | 30 | >6 months |
| Ethanol | 10 | >6 months |
| PBS (pH 7.4) | 0.25 | <24 hours |
| DMF:PBS (1:1) | 0.5 | <24 hours |
| Data sourced from laboratory handling protocols |
Q. Table 2. Key Biological Activities of Selected Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
